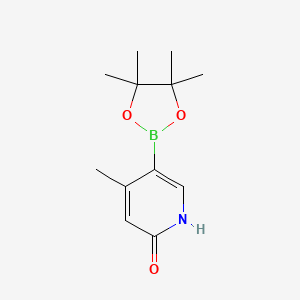
TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris((E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)((Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)niobium is a complex organometallic compound It features a niobium center coordinated by three ligands, each containing a hept-3-en-3-yloxy group with tetramethyl substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) typically involves the reaction of niobium pentachloride with the corresponding hept-3-en-3-yloxy ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The ligands are often prepared separately through aldol condensation reactions involving acetone and suitable aldehydes, followed by reduction and esterification steps.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and yield. This includes the use of high-purity starting materials, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tris((E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)((Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)niobium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium complexes.
Reduction: Reduction reactions can yield lower oxidation state niobium species.
Substitution: Ligand exchange reactions can occur, where the hept-3-en-3-yloxy groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield niobium(V) oxides, while reduction could produce niobium(III) complexes. Substitution reactions can result in a variety of niobium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions. Its unique structure allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology and Medicine
While not extensively studied in biology and medicine, the compound’s potential as a catalyst for bioorthogonal reactions is being explored
Industry
In industry, the compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its ability to catalyze specific reactions makes it useful in the manufacture of specialty chemicals and materials with tailored properties.
Wirkmechanismus
The mechanism by which TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) exerts its effects involves coordination of the niobium center with substrates, facilitating their activation and transformation. The molecular targets include various organic molecules, which undergo catalytic transformations upon interaction with the niobium complex. The pathways involved often include oxidative addition, reductive elimination, and ligand exchange processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(diethylamido)(tert-butylimido)niobium(V): Another niobium complex with different ligands, used in similar catalytic applications.
Tris(dimethylamido)aluminum(III): An aluminum analog with similar coordination properties.
Niobium(V) ethoxide: A simpler niobium compound used in various synthetic applications.
Uniqueness
Tris((E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)((Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)niobium is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in catalytic processes. Its ability to undergo various chemical transformations while maintaining stability makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C44H80NbO8 |
|---|---|
Molekulargewicht |
830 g/mol |
IUPAC-Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;niobium |
InChI |
InChI=1S/4C11H20O2.Nb/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/b3*8-7+;8-7-; |
InChI-Schlüssel |
WYTIGJVEVROCSD-DSORRXEFSA-N |
Isomerische SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Nb] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-((1R,3S,5R)-3-((2-Fluoro-3-(trifluoromethoxy)phenyl)carbamoyl)-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)-5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxamide benzoate](/img/structure/B1514093.png)



![[3,4-Diacetyloxy-5-azido-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1514120.png)



![6-(2-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B1514169.png)

![Chloro[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B1514175.png)


![Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B1514204.png)
